molecular formula C9H10N2O4 B1267585 3-Amino-3-(3-nitrophenyl)propanoic acid CAS No. 5678-47-7

3-Amino-3-(3-nitrophenyl)propanoic acid

Cat. No. B1267585
CAS RN: 5678-47-7
M. Wt: 210.19 g/mol
InChI Key: SJBFILRQMRECCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A short and effective synthesis of a closely related compound, ethyl 3-(3-aminophenyl)propanoate, involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid in TEAF, followed by stannous chloride reduction in ethanol. This method highlights the simultaneous esterification of the carboxylic acid, showcasing an innovative approach to synthesizing amino acid derivatives (Nagel, Radau, & Link, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-3-(3-nitrophenyl)propanoic acid, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, reveals a complex arrangement of substituents around the benzene rings. The nitro group and connected benzene ring exhibit a twisted conformation due to the bulky substituents, affecting the molecule's overall geometry and intermolecular interactions (Zhang, 2013).

Chemical Reactions and Properties

3-Amino-3-(3-nitrophenyl)propanoic acid's reactivity is influenced by its functional groups. For example, the nitro group makes it a candidate for various organic transformations, such as reduction reactions or its use as a protecting group in peptide synthesis, which can be selectively removed under mild conditions (Matsueda & Walter, 2009).

Physical Properties Analysis

The physical properties of 3-Amino-3-(3-nitrophenyl)propanoic acid and its derivatives can be explored through spectroscopic profiling, such as FT-IR, FT-Raman, and UV–Visible spectra. This spectroscopic analysis helps determine the molecule's bonding and anti-bonding nature, nonlinear optical, electronic, and thermodynamic nature (Abraham et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • Short Synthesis of Ethyl 3‐(3‐aminophenyl)propanoate : A study by Nagel, Radau, and Link (2011) demonstrates an effective synthesis method for ethyl 3‐(3‐aminophenyl)propanoate, which involves the reduction of an intermediate form of 3‐(3‐nitrophenyl)propanoic acid. This method highlights the utility of 3-Amino-3-(3-nitrophenyl)propanoic acid in the synthesis of complex organic compounds (Nagel, Radau, & Link, 2011).

  • Spectroscopic Profiling and Molecular Docking Analysis : Abraham et al. (2018) characterized 3-Amino-3-(2-nitrophenyl) propionic acid using spectroscopic techniques and molecular docking analysis, revealing its potential in biochemical and pharmacological research (Abraham et al., 2018).

Medicinal Chemistry and Biological Applications

  • Antioxidant, Anti-inflammatory, and Antiulcer Activity : Subudhi and Sahoo (2011) synthesized novel compounds related to 3-Amino-3-(3-nitrophenyl)propanoic acid, evaluating their antioxidant, anti-inflammatory, and antiulcer activities. This study illustrates the compound's potential in developing therapeutic agents (Subudhi & Sahoo, 2011).

  • Thiazolidin-4-ones and Thiazan-4-one Synthesis : Rahman et al. (2005) describe the synthesis of compounds involving 3-Amino-3-(3-nitrophenyl)propanoic acid, showcasing its use in creating thiazolidin-4-ones and thiazan-4-ones, important in medicinal chemistry (Rahman et al., 2005).

Biochemical Research and Analysis

  • Fluorescence Derivatisation of Amino Acids : Frade et al. (2007) employed 3-(Naphthalen-1-ylamino)propanoic acid, related to 3-Amino-3-(3-nitrophenyl)propanoic acid, for fluorescence derivatization of amino acids. This application is significant for biochemical assays and molecular biology research (Frade et al., 2007).

Advanced Material Synthesis

  • Solid-Phase Synthesis of Quinoxaline, Thiazine, and Oxazine Analogs : Dixon et al. (2005) explored a synthetic route involving N-Alloc-3-amino-3-(2,4-difluoro-5-nitrophenyl)propanoic acid, illustrating the compound's role in creating heterocyclic systems crucial in material science (Dixon et al., 2005).

  • Polybenzoxazine Synthesis Using Phloretic Acid : Trejo-Machin et al. (2017) discuss using phloretic acid, closely related to 3-Amino-3-(3-nitrophenyl)propanoic acid, for enhancing the reactivity of molecules towards benzoxazine ring formation. This method is significant in the field of polymer chemistry (Trejo-Machin et al., 2017).

Safety and Hazards

“3-Amino-3-(3-nitrophenyl)propanoic acid” may cause skin and eye irritation. It may be harmful if absorbed through the skin or if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

It’s known that this compound is used as an active pharmaceutical intermediate , which suggests it may interact with various biological targets depending on the specific drug it’s incorporated into.

Mode of Action

As an active pharmaceutical intermediate , its interaction with its targets and the resulting changes would depend on the specific drug it’s part of.

Biochemical Pathways

As an active pharmaceutical intermediate , it may be involved in various biochemical pathways depending on the specific drug it’s incorporated into.

Pharmacokinetics

It’s known that this compound is slightly soluble in water , which could impact its bioavailability.

Result of Action

As an active pharmaceutical intermediate , its effects would depend on the specific drug it’s part of.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-3-(3-nitrophenyl)propanoic acid. For instance, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability . Furthermore, its solubility in water could be influenced by the pH of the environment .

properties

IUPAC Name

3-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBFILRQMRECCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285156
Record name 3-amino-3-(3-nitrophenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-nitrophenyl)propanoic acid

CAS RN

5678-47-7
Record name β-Amino-3-nitrobenzenepropanoic acid
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Record name NSC 40724
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Record name 5678-47-7
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Record name 3-amino-3-(3-nitrophenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.06 mmol of 3-nitrobenzaldehyde, 5.72 g of malonic acid, 8.5 g of ammonium acetate and 40 ml of ethanol are boiled under reflux for 8 hours and stirred at room temperature overnight. The cooled reaction mixture is then filtered with suction, washed with ethanol and ether and dried in air. 3-amino-3-(3-nitrophenyl)propionic acid is obtained. Subsequent N-acylation with phenylacetyl chloride under standard conditions produces 3-(3-nitrophenyl)-3-phenylacetyl-aminopropionic acid. This racemate is dissolved in 40 ml of water, and the solution is adjusted to pH 7.5 with potassium hydroxide. The enzyme penicillin amidase is added and shaken for 3 days. Removal of the enzyme by filtration and the usual workup result in (R)-3-amino-3-(3-nitrophenyl)propionic acid and (S)-3-(3-nitrophenyl)-3-phenylacetylaminopropionic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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